

An In-depth Technical Guide to the Physicochemical Properties of 6-Azaindole

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Compound of Interest

Compound Name: 6-Azaindole

Cat. No.: B1212597

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Abstract

6-Azaindole, a bicyclic heteroaromatic compound, is a significant scaffold in medicinal chemistry, frequently incorporated into molecules targeting a range of biological pathways. Its structural similarity to indole, coupled with the electronic modifications introduced by the nitrogen atom in the six-membered ring, imparts unique physicochemical properties that are critical for its role in drug design and development. This technical guide provides a comprehensive overview of the core physicochemical properties of **6-azaindole**, detailed experimental protocols for their determination, and an exploration of its role as a kinase inhibitor, specifically targeting the VEGFR-2 signaling pathway.

Core Physicochemical Properties

The fundamental physicochemical properties of **6-azaindole** are summarized in the table below. These parameters are essential for predicting its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME).

Property	Value	Source
Molecular Formula	C ₇ H ₆ N ₂	[1] [2]
Molecular Weight	118.14 g/mol	[1]
Appearance	Purple to pale brown crystalline powder	[1]
Melting Point	134 - 140 °C	[1]
Boiling Point	295.8 ± 13.0 °C (Predicted)	
pKa	8.0	[3]
logP (XlogP)	1.0 (Predicted)	[4]
Solubility	Hardly soluble in water; Soluble in methanol and chloroform	[5]

Experimental Protocols for Physicochemical Property Determination

Accurate determination of physicochemical properties is paramount in drug discovery. The following sections detail the standard experimental methodologies for key parameters of **6-azaindole**.

Melting Point Determination

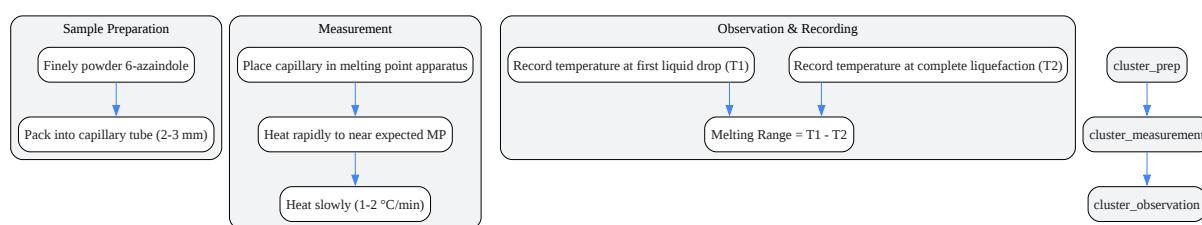
The melting point of a solid is a crucial indicator of its purity. A sharp melting range typically signifies a pure compound.

Methodology: Capillary Melting Point Method

- Sample Preparation: A small amount of finely powdered **6-azaindole** is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
- Apparatus: A calibrated melting point apparatus (e.g., Mel-Temp or similar) is used.

- **Measurement:** The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (initially rapid, then slowed to 1-2 °C/min near the expected melting point).
- **Observation:** The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range.

Experimental Workflow for Melting Point Determination



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Melting Point Determination Workflow

pKa Determination

The pKa, or acid dissociation constant, is a measure of the acidity or basicity of a compound. For **6-azaindole**, the pKa of its protonated form is a key determinant of its charge state at physiological pH.

Methodology: UV-Vis Spectrophotometry

- Solution Preparation: A stock solution of **6-azaindole** is prepared in a suitable solvent (e.g., methanol). A series of buffer solutions with a range of known pH values (e.g., pH 2 to 12) are also prepared.
- Spectral Measurement: A small aliquot of the **6-azaindole** stock solution is added to each buffer solution to a constant final concentration. The UV-Vis absorption spectrum of each solution is recorded over a relevant wavelength range (e.g., 200-400 nm).
- Data Analysis: The absorbance at a wavelength where the protonated and neutral forms of **6-azaindole** have different absorbances is plotted against the pH of the buffer solutions.
- pKa Calculation: The resulting sigmoidal curve is fitted to the Henderson-Hasselbalch equation to determine the pKa value, which corresponds to the pH at the inflection point of the curve.

logP Determination

The partition coefficient (logP) is a measure of a compound's lipophilicity, which influences its ability to cross biological membranes.

Methodology: Shake-Flask Method

- Phase Preparation: n-Octanol and water (or a suitable buffer, e.g., phosphate-buffered saline at pH 7.4) are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.
- Partitioning: A known amount of **6-azaindole** is dissolved in one of the phases (typically the one in which it is more soluble). An equal volume of the other phase is added.
- Equilibration: The mixture is shaken vigorously for a set period (e.g., 1-2 hours) to allow for the partitioning of **6-azaindole** between the two phases to reach equilibrium. The mixture is then centrifuged to ensure complete phase separation.
- Concentration Measurement: The concentration of **6-azaindole** in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

- logP Calculation: The logP is calculated as the logarithm of the ratio of the concentration of **6-azaindole** in the n-octanol phase to its concentration in the aqueous phase.

Solubility Determination

Aqueous solubility is a critical property for drug candidates, as it affects their absorption and bioavailability.

Methodology: Thermodynamic (Shake-Flask) Method

- Equilibration: An excess amount of solid **6-azaindole** is added to a known volume of an aqueous buffer (e.g., phosphate-buffered saline at pH 7.4) in a sealed vial.
- Incubation: The vial is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.
- Separation: The undissolved solid is removed by filtration or centrifugation.
- Quantification: The concentration of **6-azaindole** in the clear supernatant is determined by a validated analytical method, such as HPLC-UV.

Spectral Properties

Spectroscopic data provides invaluable information about the chemical structure and electronic properties of **6-azaindole**.

UV-Vis Spectroscopy

6-Azaindole exhibits characteristic UV absorption maxima that are sensitive to the polarity of the solvent and the pH of the solution. In its protonated form, the absorbance maximum is observed around 320 nm.^[3]

Infrared (IR) Spectroscopy

The IR spectrum of **6-azaindole** would be expected to show characteristic absorption bands for N-H stretching, aromatic C-H stretching, and C=C and C=N stretching vibrations within the heterocyclic ring system. A typical FT-IR spectrum of a related indole compound shows a

stretching vibration band at 3406 cm^{-1} attributed to the N-H peak.[6] Aromatic C=C stretching vibrations typically appear in the region of 1500-1600 cm^{-1} .[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy are powerful tools for elucidating the detailed structure of **6-azaindole**. The chemical shifts and coupling constants of the protons and carbons are influenced by the electron-withdrawing effect of the nitrogen atom in the pyridine ring. A complete assignment of the ^1H and ^{13}C NMR spectra requires a combination of 1D and 2D NMR experiments, including COSY, HSQC, and HMBC.

Role in Drug Development: Kinase Inhibition

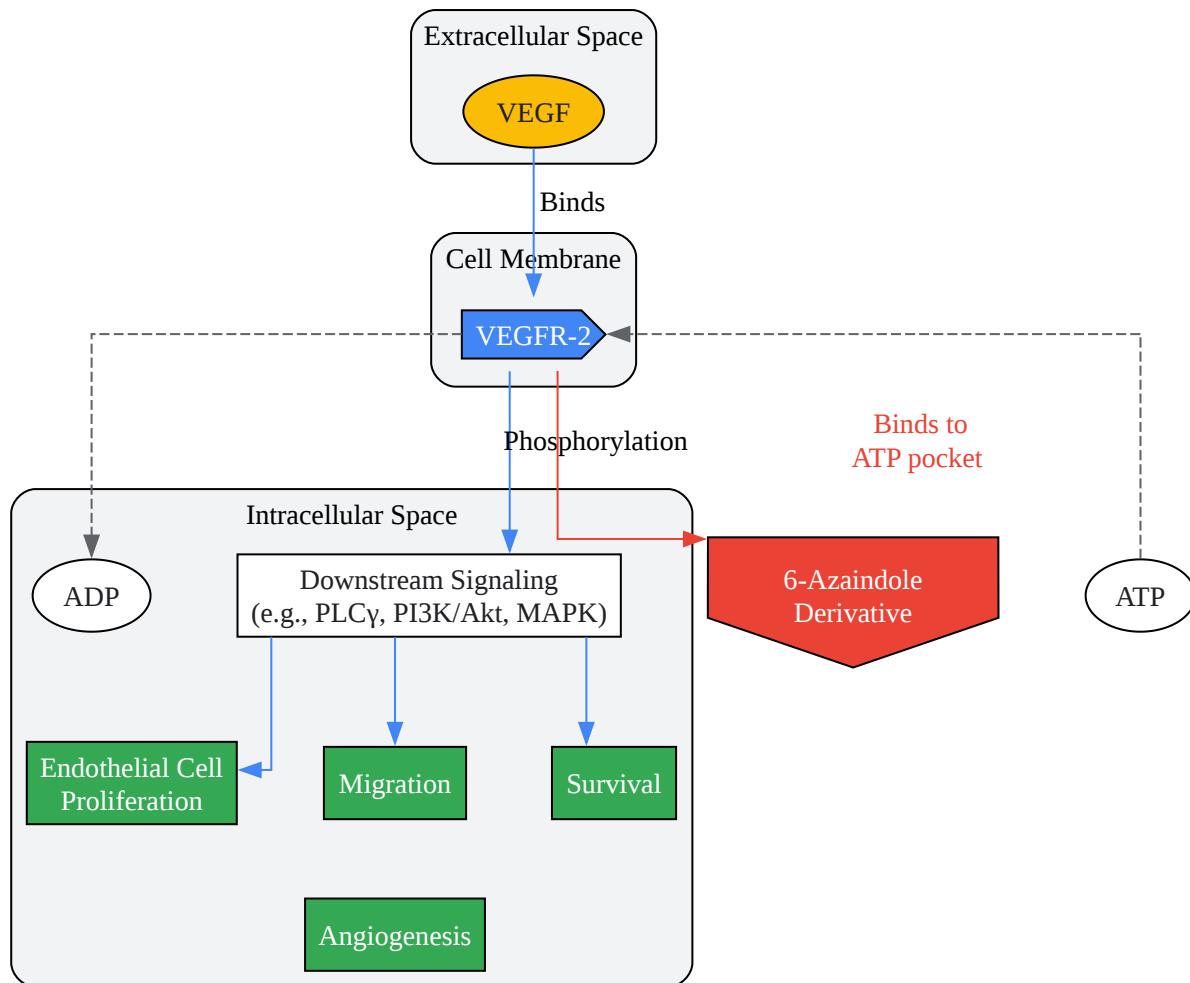
The **6-azaindole** scaffold is a "privileged structure" in medicinal chemistry, particularly in the design of kinase inhibitors.[7] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The nitrogen atom in the pyridine ring of **6-azaindole** can act as a hydrogen bond acceptor, mimicking the interactions of the adenine core of ATP with the hinge region of the kinase active site.

Targeting the VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key receptor tyrosine kinase that mediates the pro-angiogenic signals of VEGF.[8] Inhibition of the VEGFR-2 signaling pathway is a well-established strategy in cancer therapy to block tumor angiogenesis. Numerous **6-azaindole** derivatives have been developed as potent VEGFR-2 inhibitors.

The binding of a **6-azaindole**-based inhibitor to the ATP-binding pocket of VEGFR-2 prevents the phosphorylation of the receptor and the subsequent activation of downstream signaling cascades. This leads to the inhibition of endothelial cell proliferation, migration, and survival, ultimately suppressing the formation of new blood vessels that tumors need to grow and metastasize.

Inhibition of the VEGFR-2 Signaling Pathway by a **6-Azaindole** Derivative

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VEGFR-2 Signaling Inhibition

Conclusion

6-Azaindole possesses a unique combination of physicochemical properties that make it an attractive scaffold for the design of bioactive molecules. Its moderate lipophilicity, coupled with

the hydrogen bonding capabilities of the pyridine nitrogen, allows for favorable interactions with biological targets, particularly kinases. A thorough understanding and precise measurement of its physicochemical properties are essential for the successful development of **6-azaindole**-based therapeutics. The continued exploration of this versatile heterocyclic system holds significant promise for the discovery of novel drugs targeting a wide range of diseases.

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